molecular formula C38H27ClN6 B2688750 6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline CAS No. 361366-63-4

6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline

Cat. No. B2688750
CAS RN: 361366-63-4
M. Wt: 603.13
InChI Key: IROHVHWQNHOAKH-UHFFFAOYSA-N
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Description

6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline is a useful research compound. Its molecular formula is C38H27ClN6 and its molecular weight is 603.13. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Research into quinazoline derivatives, such as the ones synthesized and characterized by Farag et al. (2012), reveals their potential as anti-inflammatory and analgesic agents. These compounds exhibited significant activity in screening tests, indicating their utility in developing new therapeutic agents in these categories Farag et al., 2012.

Antitumor Activity

Several studies have demonstrated the antitumor potential of quinazoline derivatives. Montoya et al. (2014) synthesized a series of NH-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment, which showed remarkable antitumor activity against various cancer cell lines. These findings suggest that quinazoline derivatives could serve as useful leads for designing new anticancer agents Montoya et al., 2014.

Antimicrobial Activity

Research by Patel and Patel (2010) into fluoroquinolone-based 4-thiazolidinones, derived from quinazoline compounds, highlighted their significant antimicrobial properties. This study provides insight into the potential use of quinazoline derivatives in combating microbial infections Patel & Patel, 2010.

Antimalarial Agents

Cahyono et al. (2022) synthesized an N-phenylpyrazoline derivative from quinazoline precursors and evaluated its antimalarial activity. Although it showed lower activity compared to the control, this research contributes to the exploration of quinazoline derivatives in the development of antimalarial drugs Cahyono et al., 2022.

Synthesis and Characterization

Studies have also focused on the synthesis and structural elucidation of quinazoline derivatives, providing foundational knowledge for their potential applications in various fields of research. The work by Xu et al. (2011) on the synthesis of 2-oxazolines and 2-benoxazoles using quinazoline compounds underlines the chemical versatility and potential utility of these compounds in material science and organic synthesis Xu et al., 2011.

properties

IUPAC Name

6-chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H27ClN6/c39-29-21-22-33-31(23-29)36(27-15-7-2-8-16-27)41-38(40-33)45-35(24-34(42-45)26-13-5-1-6-14-26)32-25-44(30-19-11-4-12-20-30)43-37(32)28-17-9-3-10-18-28/h1-23,25,35H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROHVHWQNHOAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CN(N=C6C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H27ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline

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